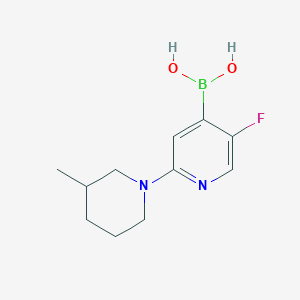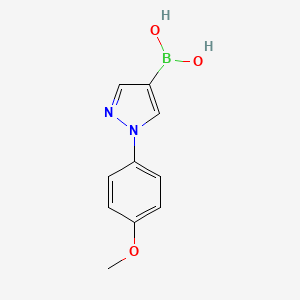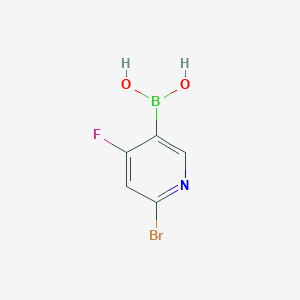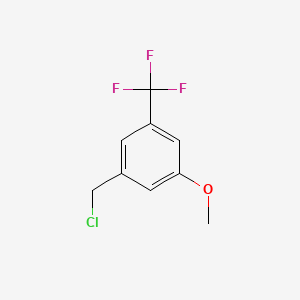
2-(4-Methoxyphenyl)-3,5-diphenyl-2,3-dihydro-1H-tetrazol-1-ium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-Tetrazolium, 2-(4-methoxyphenyl)-3,5-diphenyl-, chloride (1:1) is a tetrazolium salt commonly used in various biochemical assays. This compound is known for its ability to act as a redox indicator, which makes it valuable in cell viability and cytotoxicity assays. The compound is often utilized in the form of its chloride salt to enhance its solubility and stability in aqueous solutions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Tetrazolium, 2-(4-methoxyphenyl)-3,5-diphenyl-, chloride (1:1) typically involves the reaction of tetrazolium salts with appropriate aromatic compounds. One common method includes the condensation of 2,5-diphenyl-3,4-dihydro-2H-tetrazolium chloride with 4-methoxybenzaldehyde under acidic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors to ensure consistency and purity. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is subjected to rigorous quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry, to ensure its suitability for use in biochemical assays.
Analyse Chemischer Reaktionen
Types of Reactions
2H-Tetrazolium, 2-(4-methoxyphenyl)-3,5-diphenyl-, chloride (1:1) undergoes several types of chemical reactions, including:
Reduction: The compound is reduced to formazan, a colored product, in the presence of reducing agents.
Oxidation: It can be oxidized back to its original tetrazolium form under specific conditions.
Substitution: The chloride ion can be substituted with other anions in the presence of suitable reagents.
Common Reagents and Conditions
Reducing Agents: Common reducing agents include NADH and NADPH, which are often used in cell viability assays.
Oxidizing Agents: Hydrogen peroxide and other oxidizing agents can revert the reduced form back to the tetrazolium salt.
Substitution Reagents: Silver nitrate and other halide salts can be used to substitute the chloride ion.
Major Products Formed
Formazan: The primary product formed during the reduction of the tetrazolium salt.
Oxidized Tetrazolium: The product formed during the oxidation process.
Wissenschaftliche Forschungsanwendungen
2H-Tetrazolium, 2-(4-methoxyphenyl)-3,5-diphenyl-, chloride (1:1) has a wide range of applications in scientific research:
Chemistry: Used as a redox indicator in various chemical reactions.
Biology: Employed in cell viability assays to measure metabolic activity.
Medicine: Utilized in cytotoxicity assays to evaluate the efficacy of potential therapeutic agents.
Industry: Applied in the development of biosensors and diagnostic kits.
Wirkmechanismus
The mechanism of action of 2H-Tetrazolium, 2-(4-methoxyphenyl)-3,5-diphenyl-, chloride (1:1) involves its reduction to formazan by cellular dehydrogenases. This reduction process is indicative of cellular metabolic activity. The formazan product is insoluble and forms a colored precipitate, which can be quantified spectrophotometrically. The intensity of the color is directly proportional to the number of viable cells, making it a valuable tool in cell viability assays.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyl-2H-tetrazolium bromide (MTT): Another tetrazolium salt used in cell viability assays.
XTT (sodium 2,3,-bis(2-methoxy-4-nitro-5-sulfophenyl)-5-[(phenylamino)-carbonyl]-2H-tetrazolium): A tetrazolium salt used for measuring cell proliferation and cytotoxicity.
Uniqueness
2H-Tetrazolium, 2-(4-methoxyphenyl)-3,5-diphenyl-, chloride (1:1) is unique due to its specific reduction properties and the distinct color change it undergoes upon reduction. This makes it particularly useful in assays where precise quantification of cell viability is required. Additionally, its chloride form enhances its solubility and stability, making it more suitable for various experimental conditions compared to other tetrazolium salts.
Eigenschaften
CAS-Nummer |
100628-08-8 |
|---|---|
Molekularformel |
C20H19ClN4O |
Molekulargewicht |
366.8 g/mol |
IUPAC-Name |
2-(4-methoxyphenyl)-3,5-diphenyl-1H-tetrazol-1-ium;chloride |
InChI |
InChI=1S/C20H18N4O.ClH/c1-25-19-14-12-18(13-15-19)24-22-20(16-8-4-2-5-9-16)21-23(24)17-10-6-3-7-11-17;/h2-15H,1H3,(H,21,22);1H |
InChI-Schlüssel |
LZKDSAWLUOPHRU-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)N2[NH2+]C(=NN2C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 1-(trimethylsilyl)bicyclo[4.1.0]heptane-7-carboxylate](/img/structure/B14083812.png)

![1-(4-Ethoxy-3-methoxyphenyl)-7-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14083817.png)


![(2R)-3-methyl-2-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-butanenitrile](/img/structure/B14083833.png)


![{[1-(2,6-Difluorobenzoyl)piperidin-4-yl]methyl}amine](/img/structure/B14083855.png)
![2-(3-Ethoxypropyl)-1-[4-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14083861.png)
![(4Z)-cyclooct-4-en-1-yl N-(2-{2-[2-(2-{2-[2-(2-aminoacetamido)acetamido]acetamido}ethoxy)ethoxy]ethoxy}ethyl)carbamate](/img/structure/B14083867.png)

![6,7-Dimethyl-2-(5-methyl-1,2-oxazol-3-yl)-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14083875.png)

